molecular formula C12H9N5O2S B2685213 [(3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid CAS No. 868969-36-2

[(3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid

Cat. No.: B2685213
CAS No.: 868969-36-2
M. Wt: 287.3
InChI Key: IWGIWABBHGYFOF-UHFFFAOYSA-N
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Description

[(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridin-3-yl group and at position 6 with a thioacetic acid moiety.

Properties

IUPAC Name

2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2S/c18-11(19)7-20-10-4-3-9-14-15-12(17(9)16-10)8-2-1-5-13-6-8/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGIWABBHGYFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . This one-pot synthesis method is efficient and operationally simple, providing high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable nature of the one-pot synthesis method suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

[(3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the antiproliferative effects of triazolopyridazine derivatives against various cancer cell lines. Specifically, compounds featuring the triazolo[4,3-b]pyridazine scaffold have shown significant activity in inhibiting cell growth and inducing apoptosis in cancer cells. The mechanism of action often involves the modulation of key signaling pathways that are critical for cancer progression.

Case Study: Inhibition of Tubulin Polymerization

One notable application is the inhibition of tubulin polymerization. Compounds within this class can disrupt microtubule dynamics, which is essential for cell division. This property makes them potential candidates for developing new anticancer agents that target rapidly dividing cells .

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) are emerging as a promising strategy in cancer immunotherapy. Recent research indicates that triazolopyridazine derivatives can effectively inhibit IDO1, enhancing the immune response against tumors. This is particularly relevant in combination therapies where boosting immune activity can synergize with other treatments .

The ongoing research into triazolopyridazine derivatives suggests a broad potential for applications beyond cancer treatment. Future studies may explore their roles in:

  • Neuropharmacology: Investigating their effects on neurotransmitter systems.
  • Inflammatory Diseases: Evaluating anti-inflammatory properties.
  • Antimicrobial Activity: Assessing efficacy against bacterial and fungal pathogens.

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 3 and 6 of the triazolo[4,3-b]pyridazine scaffold. These variations influence solubility, melting points, and bioactivity.

Compound Name Substituent (Position 3) Substituent (Position 6) Molecular Formula Melting Point (°C) Key Properties
[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid Isopropyl Thioacetic acid C₁₀H₁₂N₄O₂S N/A Discontinued; moderate solubility
2-({3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfonyl)acetic acid Ethyl Sulfonylacetic acid C₁₁H₁₂N₂O₂S N/A Higher polarity due to sulfonyl group
(E)-4b 3,5-Dimethylpyrazole Propenoic acid C₁₉H₁₆N₆O₃ 253–255 High thermal stability
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Methyl Acetamide (phenyl-linked) C₁₆H₁₆N₆O N/A Lin28 inhibitor; moderate lipophilicity

Key Observations :

  • Thioacetic Acid vs. Sulfonylacetic Acid : The sulfonyl group in 2-({3-ethyl...}sulfonyl)acetic acid increases polarity and may enhance solubility in aqueous media compared to the thioether analog .
  • Pyridin-3-yl vs.
  • Melting Points : Compounds with rigid aromatic substituents (e.g., (E)-4b) exhibit higher melting points (>250°C), suggesting strong intermolecular interactions .
Protein Binding and Inhibition
  • PEF(S) Protein Binders : Analogs like [1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine derivatives (e.g., compound 10 in ) bind to PEF(S) via π-stacking with Trp168 and H-bonding. The pyridin-3-yl group in the target compound may similarly interact with histidine or tryptophan residues .
  • Lin28 Inhibition : N-Methyl-N-[3-(3-methyl...)phenyl]acetamide (CAS 108825-65-6) inhibits Lin28, a RNA-binding protein, suggesting triazolo[4,3-b]pyridazine derivatives can target nucleic acid-protein interactions .
Functional Assays
  • Docking Studies : Sulfonamide and triazolo[4,3-b]pyridazine derivatives show distinct binding modes. For example, compound 10 () forms π-stacking with Trp168, while sulfonamides H-bond with His131. The thioacetic acid group in the target compound could mimic these interactions .

Biological Activity

[(3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, focusing on its anticancer properties, enzyme inhibition capabilities, and other therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring, a triazole moiety, and a pyridazine component. Its molecular formula is C16H12N6SC_{16}H_{12}N_6S, indicating the presence of nitrogen and sulfur atoms that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of derivatives related to this compound on various cancer cell lines. Notably, compounds such as 4g and 4a demonstrated significant cytotoxicity against tumor cells:

CompoundCell LineIC50 (μM)GI%
4gMCF-70.163 ± 0.0155.84
4aMCF-70.283 ± 0.0129.08

These compounds were shown to induce cell cycle arrest in the S phase and promote apoptosis significantly more than control groups, with an increase in caspase-9 activity observed in treated cells .

The mechanism underlying the anticancer activity involves inhibition of key enzymes such as c-Met and Pim-1, which are crucial in cancer progression and therapy resistance. The docking studies indicated that these compounds bind effectively to the ATP-binding sites of these enzymes, suggesting a competitive inhibition mechanism .

Additional Biological Activities

Beyond anticancer properties, triazolo[4,3-b]pyridazine derivatives exhibit a range of other biological activities:

  • Anxiolytic Effects : Some derivatives have shown promise in treating anxiety disorders.
  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains.
  • Enzyme Inhibition : Inhibition of phosphodiesterase (PDE4) and leucine-rich repeat kinase 2 (LRRK2) has been reported, indicating potential applications in autoimmune diseases .

Case Studies

  • Study on Antiproliferative Activity : A comprehensive evaluation using the NCI 60-panel cell line demonstrated that derivatives of this compound exhibited varied levels of cytotoxicity across different cancer types .
  • Mechanistic Insights : Research indicated that these compounds could alter signaling pathways involved in cell survival and proliferation by modulating PI3K-AKT-mTOR signaling pathways .

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